molecular formula C22H25N5O3S B11420242 N-(3-methoxypropyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(3-methoxypropyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11420242
M. Wt: 439.5 g/mol
InChI Key: QWWVJZBJPJENSU-UHFFFAOYSA-N
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Description

N-(3-METHOXYPROPYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as methoxy, propyl, benzenesulfonyl, and triazoloquinazoline, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPROPYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The key steps may include:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzenesulfonyl group: This step may involve sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the methoxypropyl group: This can be done through alkylation reactions using methoxypropyl halides.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPROPYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPROPYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHOXYPROPYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: can be compared with other triazoloquinazoline derivatives, such as:

Uniqueness

The uniqueness of N-(3-METHOXYPROPYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C22H25N5O3S/c1-15(2)16-9-11-17(12-10-16)31(28,29)22-21-24-20(23-13-6-14-30-3)18-7-4-5-8-19(18)27(21)26-25-22/h4-5,7-12,15H,6,13-14H2,1-3H3,(H,23,24)

InChI Key

QWWVJZBJPJENSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC

Origin of Product

United States

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